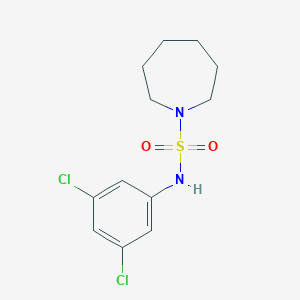

![molecular formula C12H16N4O2S B500294 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 941912-77-2](/img/structure/B500294.png)

4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

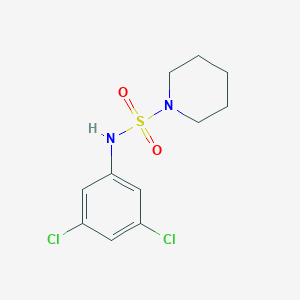

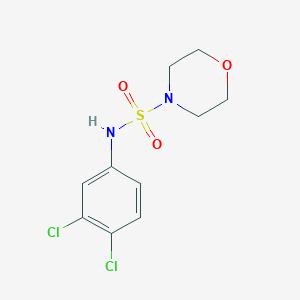

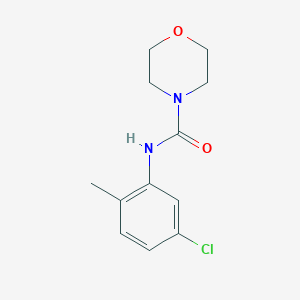

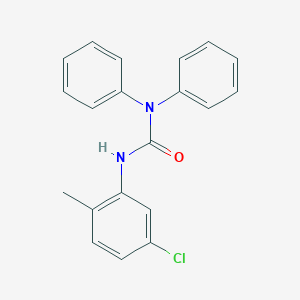

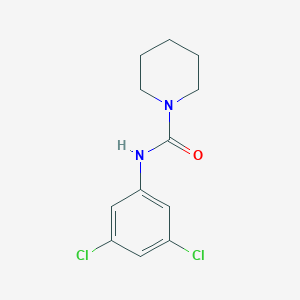

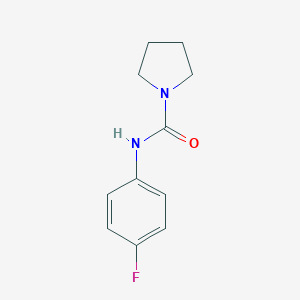

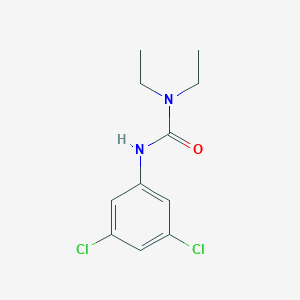

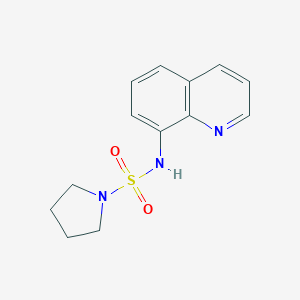

“4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The exact structure can be confirmed using techniques such as NMR and MS analysis .Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a broad range of biological targets due to their ability to form hydrogen bonds .

Mode of Action

It’s known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets would depend on the precise structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Compounds containing the 1,2,4-triazole moiety are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds, which can improve bioavailability .

Result of Action

1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines, with ic50 values ranging from 156 to 239 µM .

Action Environment

The synthesis of such compounds can be influenced by various factors, including temperature, solvent, and reaction time .

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in lab experiments is its specificity for cysteine residues. This specificity allows researchers to target specific cysteine residues in proteins or ion channels. Additionally, this compound is a relatively small molecule, which allows it to easily penetrate cell membranes. However, one limitation of using this compound is its potential for non-specific binding to other amino acids, which can lead to false positives in experiments.

Future Directions

There are a number of future directions for the use of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research. One potential area of research is the study of this compound as a potential therapeutic agent for the treatment of diseases such as cancer and cystic fibrosis. Additionally, this compound could be used to study the role of cysteine residues in protein misfolding and aggregation, which are associated with a number of neurodegenerative diseases. Finally, the specificity of this compound for cysteine residues could be harnessed to develop new methods for targeted drug delivery.

Conclusion:

In conclusion, this compound is a useful compound for studying biological processes. Its specificity for cysteine residues makes it a valuable tool for the study of protein structure and function, as well as ion channel activity. While this compound has limitations, its potential for use in a variety of scientific research applications makes it an important compound for future study.

Synthesis Methods

4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-2-(1H-1,2,4-triazol-1-yl)ethylamine. The resulting intermediate is then treated with triethylamine to form this compound. The overall yield of this process is around 60%.

Scientific Research Applications

4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein structure and function. This compound can be used to modify cysteine residues in proteins, which can provide valuable information about the protein's structure and function. Additionally, this compound has been used in the study of ion channels, which are important for the regulation of cellular processes.

properties

IUPAC Name |

4-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-11(2)7-16-9-13-8-14-16/h3-6,8-9,11,15H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKZRWJFNKTYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

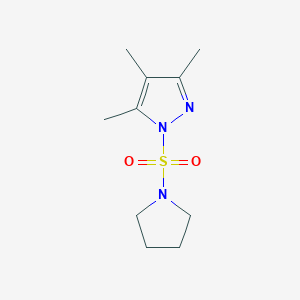

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)

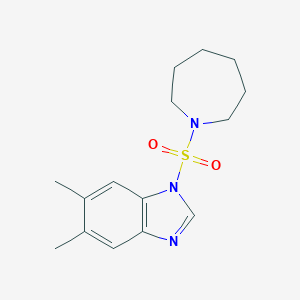

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)